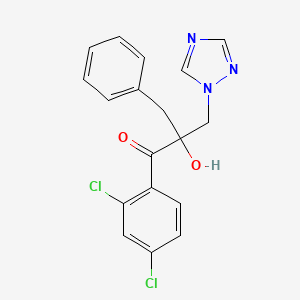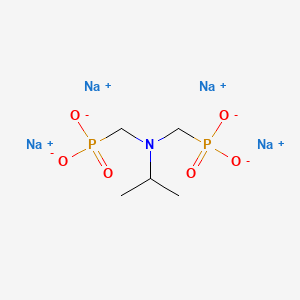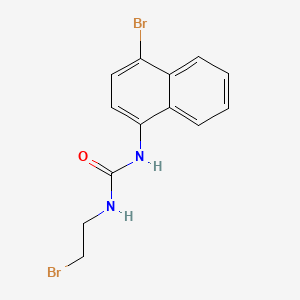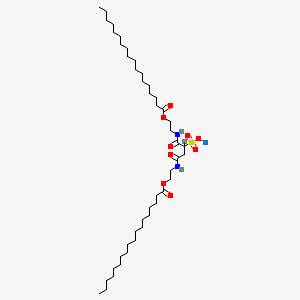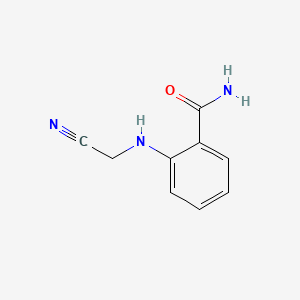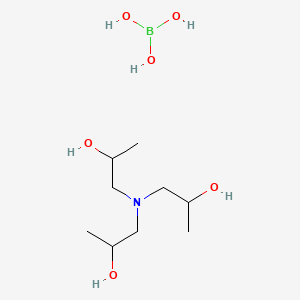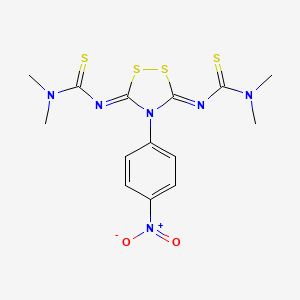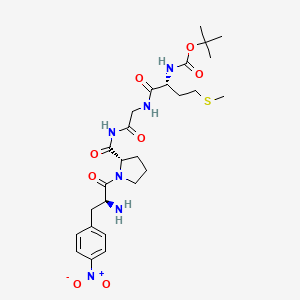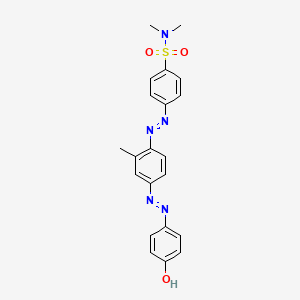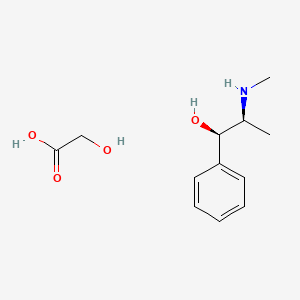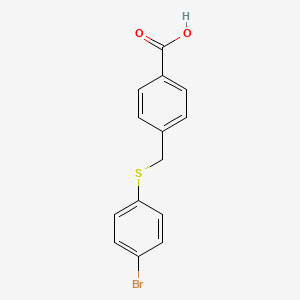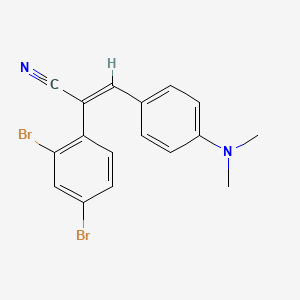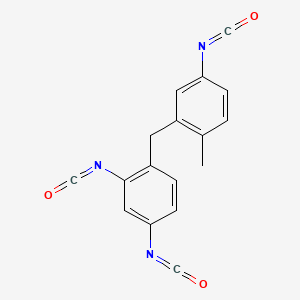
4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is an organic compound characterized by the presence of two isocyanate groups attached to a benzene ring. This compound is part of the broader class of diisocyanates, which are widely used in the production of polyurethanes and other polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate typically involves the reaction of 2-methylphenyl isocyanate with a suitable benzene derivative under controlled conditions. The reaction conditions include the use of a catalyst and maintaining a specific temperature range to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed to maintain efficiency. The process is optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The isocyanate groups can be oxidized to form carbamates.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like methanol or ammonia, often in the presence of a catalyst.
Major Products Formed:
Carbamates: Formed through oxidation reactions.
Amines: Resulting from reduction reactions.
Urethanes/Ureas: Produced through substitution reactions with alcohols or amines.
Applications De Recherche Scientifique
Chemistry: This compound is used in the synthesis of polyurethane foams, coatings, and adhesives. Its reactivity with various nucleophiles makes it a versatile building block in polymer chemistry.
Biology: In biological research, it can be used to modify surfaces of materials to study cell adhesion and interactions.
Industry: Beyond polyurethane production, it is used in the manufacture of elastomers, sealants, and insulation materials.
Mécanisme D'action
The mechanism by which 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate exerts its effects involves the reaction of its isocyanate groups with nucleophiles. The isocyanate group reacts with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively. The molecular targets and pathways involved are typically related to the formation of these new chemical bonds.
Comparaison Avec Des Composés Similaires
2-Fluoro-5-methylphenyl isocyanate: Contains a fluorine atom instead of a methyl group.
5-Chloro-2-methylphenyl isocyanate: Contains a chlorine atom instead of a methyl group.
Uniqueness: 4-((5-Isocyanato-2-methylphenyl)methyl)-m-phenylene diisocyanate is unique due to its specific arrangement of isocyanate groups and the presence of a methyl group on the phenyl ring, which influences its reactivity and applications compared to other isocyanates.
Propriétés
Numéro CAS |
94213-39-5 |
|---|---|
Formule moléculaire |
C17H11N3O3 |
Poids moléculaire |
305.29 g/mol |
Nom IUPAC |
2,4-diisocyanato-1-[(5-isocyanato-2-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C17H11N3O3/c1-12-2-4-15(18-9-21)7-14(12)6-13-3-5-16(19-10-22)8-17(13)20-11-23/h2-5,7-8H,6H2,1H3 |
Clé InChI |
FCLSLHSWMAUISZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N=C=O)CC2=C(C=C(C=C2)N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


